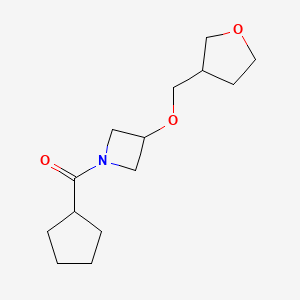

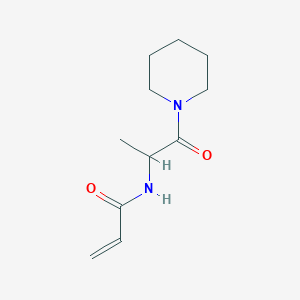

Cyclopentyl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related structures involves complex organic reactions, including palladium-catalyzed oxidative cyclization-alkoxycarbonylation processes and etherification, oximation, and Beckmann rearrangement reactions. For example, palladium-catalyzed reactions have been used for synthesizing tetrahydrofurans through oxidative cyclization-alkoxycarbonylation of 4-yn-1-ols, highlighting the type of methodologies that might be applied to the synthesis of Cyclopentyl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone (Gabriele et al., 2000).

Molecular Structure Analysis

Crystal structure analyses provide insights into the molecular arrangement and bond interactions within compounds. For instance, the crystal structures of certain cyclopentenones and azetidinones were determined by X-ray single crystal diffraction analysis, offering a glimpse into the molecular geometry and intermolecular forces that may also be relevant for Cyclopentyl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone (Marjani et al., 2009).

Chemical Reactions and Properties

Various chemical reactions are crucial for the modification and functionalization of molecules. Cycloaddition-rearrangement sequences, for instance, offer pathways to synthesize hexahydroindolinones from 2-amido substituted furans, indicating the types of chemical transformations that might be applicable or observed with Cyclopentyl(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone (Padwa et al., 1999).

科学的研究の応用

Metal-Catalyzed Cycloisomerization and Tandem Reactions

Metal-catalyzed cycloisomerization processes utilizing precious metals such as Ag, Pt, and Au have been explored for the synthesis of nonfused, spiranic, and fused oxabicyclic β-lactams from 2-azetidinone-tethered alkynols. These processes demonstrate the utility of cycloisomerization in accessing complex cyclic structures with potential pharmacological applications (Alcaide, Almendros, Campo, & Carrascosa, 2010).

Synthesis of Anticholinesterases

Research into the development of novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine has been conducted. These studies have led to the creation of potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showcasing the potential of cyclopentyl derivatives in the treatment of diseases like Alzheimer's (Luo et al., 2005).

Palladium-Catalyzed Synthesis

The palladium-catalyzed synthesis of oxabicyclic compounds, including 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, from alkynols has been explored, demonstrating the versatility of palladium catalysis in constructing complex oxygen-containing heterocycles (Gabriele et al., 2000).

Halohydrofurans Synthesis

A novel method for the synthesis of 3-halohydrofurans via Brønsted acid-catalyzed hydroxylation/halocyclization of cyclopropyl methanols has been reported. This method exemplifies the application of cyclopentyl derivatives in synthesizing halogenated furans under mild conditions (Mothe, Kothandaraman, Rao, & Chan, 2011).

Cyclopentenone Derivatives Synthesis

Studies on the synthesis of cyclopentenones and their crystal structures have been conducted to understand the reactivity and structural features of these compounds. Such research contributes to the development of new synthetic methodologies and the exploration of the potential applications of cyclopentenone derivatives in various fields (Marjani et al., 2009).

特性

IUPAC Name |

cyclopentyl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c16-14(12-3-1-2-4-12)15-7-13(8-15)18-10-11-5-6-17-9-11/h11-13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUOCGMCZAXIPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CC(C2)OCC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentanecarbonyl-3-[(oxolan-3-yl)methoxy]azetidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2497517.png)

![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylbutan-1-amine](/img/structure/B2497518.png)

![N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine](/img/structure/B2497522.png)

![5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2497523.png)

![N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2497526.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2497527.png)

![Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate](/img/structure/B2497528.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2497529.png)